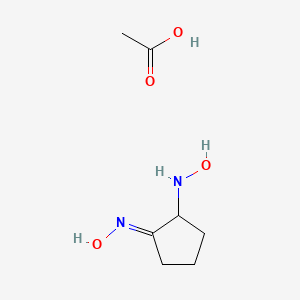![molecular formula C16H17N3O3 B5817339 N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known as PHB-Py-NH and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It also induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and β, which are involved in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. Moreover, it has been shown to induce the production of ROS, which leads to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments. It is a potent anticancer agent with a broad spectrum of activity against various cancer cell lines. It is also relatively easy to synthesize using standard laboratory techniques. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One direction is to explore its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases, where oxidative stress plays a significant role. Moreover, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties.
In conclusion, N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a promising chemical compound with potent anticancer activity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-pyridinecarboximidamide with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction leads to the formation of PHB-Py-NH, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that PHB-Py-NH has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-12-8-4-3-5-9-12)16(20)22-19-15(17)13-10-6-7-11-18-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXIQJKGHMCPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
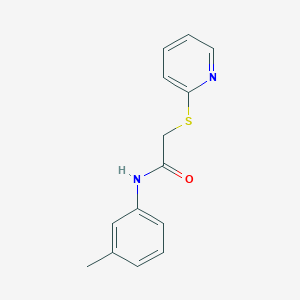
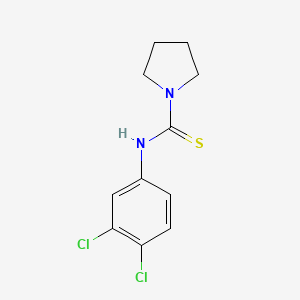

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
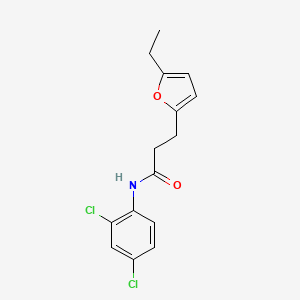
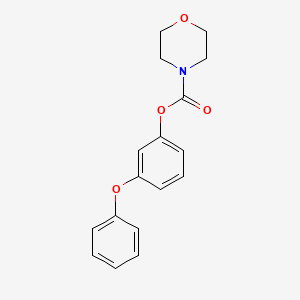
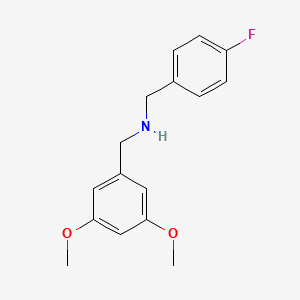
methanone](/img/structure/B5817315.png)
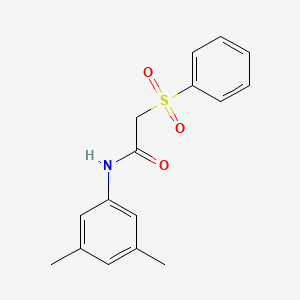
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
